molecular formula C17H17Cl3N2O2 B506083 2-phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide CAS No. 301816-59-1

2-phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide

Cat. No.: B506083
CAS No.: 301816-59-1
M. Wt: 387.7g/mol
InChI Key: WDXZHEINGCYJPS-UHFFFAOYSA-N
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Description

2-phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a phenyl group, a trichloroethyl group, and a methoxyanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide typically involves the reaction of 2-methoxyaniline with 2,2,2-trichloroethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 2-methoxyaniline attacks the carbonyl carbon of the chloroacetate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes controlling the temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-(2,2,2-trichloro-1-(2-chlorophenoxy)ethyl)acetamide
  • 2-phenyl-N-(2,2,2-trichloro-1-(2,4-dichlorophenylamino)ethyl)acetamide
  • 2-phenyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)acetamide

Uniqueness

2-phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide is unique due to the presence of the methoxyanilino group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

IUPAC Name

2-phenyl-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2O2/c1-24-14-10-6-5-9-13(14)21-16(17(18,19)20)22-15(23)11-12-7-3-2-4-8-12/h2-10,16,21H,11H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXZHEINGCYJPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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